molecular formula C24H26FN5O3 B2361299 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 877632-38-7

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No. B2361299
CAS RN: 877632-38-7
M. Wt: 451.502
InChI Key: UWQBMLCDUGMZAE-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C24H26FN5O3 and its molecular weight is 451.502. The purity is usually 95%.
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Scientific Research Applications

1. Role in Medicinal Chemistry

Piperazine-1-yl-1H-indazole derivatives, including compounds similar to the specified chemical, play a significant role in medicinal chemistry. These compounds are synthesized efficiently and characterized by spectral analysis. Their docking studies are also a crucial part of research, indicating potential applications in drug development (Balaraju, Kalyani, & Laxminarayana, 2019).

2. Antipsychotic Potential

Research on conformationally restricted butyrophenones, which include similar structures, highlights their potential as antipsychotics. These compounds show affinity for dopamine and serotonin receptors, indicating their relevance in neurochemical and pharmacological studies for mental health treatments (Raviña et al., 2000).

3. Dopamine Reuptake Inhibition

A study on heteroaromatic GBR 12935 and GBR 12909 analogs, related to the specified chemical, reveals their high affinity and selectivity for the dopamine transporter. These compounds are evaluated for their potency in behavioral studies, contributing insights into their therapeutic potential (Matecka et al., 1997).

4. Crystal Structure Analysis

Investigations into the crystal structures of related compounds, such as 1-aryl-4-(biarylmethylene)piperazines, contribute to understanding their molecular configurations. This research is vital for drug design and the development of new pharmaceuticals (Ullah & Altaf, 2014).

5. 5-HT2 Antagonist Activity

The synthesis of compounds like 4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines, exhibiting 5-HT2 antagonist activity, indicates the potential of these compounds in addressing conditions related to serotonin receptors (Watanabe, Yoshiwara, & Kanao, 1993).

6. PET Imaging Applications

Compounds structurally related to the specified chemical are being developed for PET imaging, particularly for targeting neuroinflammation markers. This research is significant for diagnosing and understanding neurodegenerative diseases like Alzheimer’s (Lee et al., 2022).

7. Antidepressant and Antianxiety Properties

Research on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine highlights their antidepressant and antianxiety properties, showing the relevance of such compounds in mental health treatments (Kumar et al., 2017).

8. Serotonin Receptor Imaging

Studies on 18F-Mefway PET imaging for serotonin 1A receptors offer insights into the application of related compounds in brain imaging, contributing to understanding various neurological conditions (Choi et al., 2015).

9. Anticancer Activity

The synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity highlights the potential of related compounds in treating various cancer types. This research is significant for expanding therapeutic options in oncology (Kumar et al., 2013).

10. Catalytic Activity in Chemical Synthesis

N,N'-Bisoxalamides like the specified compound enhance catalytic activity in Cu-catalyzed coupling reactions, indicating their importance in synthetic chemistry and pharmaceutical manufacturing (Bhunia, Kumar, & Ma, 2017).

properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(pyridin-4-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O3/c25-19-3-5-20(6-4-19)29-11-13-30(14-12-29)21(22-2-1-15-33-22)17-28-24(32)23(31)27-16-18-7-9-26-10-8-18/h1-10,15,21H,11-14,16-17H2,(H,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQBMLCDUGMZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=NC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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